
4-Methylphenyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl 3-phenylacrylate is a chemical compound that belongs to the class of phenylacrylates. This compound has been widely used in scientific research for its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 4-Methylphenyl 3-phenylacrylate is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Methylphenyl 3-phenylacrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methylphenyl 3-phenylacrylate in lab experiments is its unique properties and potential applications. This compound has been widely used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. However, one of the main limitations of using this compound is its potential toxicity. Therefore, it is important to handle this compound with caution and follow proper safety procedures.
Zukünftige Richtungen
There are several future directions for the research of 4-Methylphenyl 3-phenylacrylate. One potential direction is the development of novel anticancer agents based on the structure of this compound. Another potential direction is the synthesis of novel materials with unique properties based on the building block of this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 4-Methylphenyl 3-phenylacrylate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. The synthesis method of this compound involves the reaction between 4-methylphenyl magnesium bromide and ethyl phenyl ketone in the presence of a catalyst. This compound has been studied for its potential as an anticancer agent and has been shown to have anti-inflammatory and antioxidant properties. However, caution must be taken when handling this compound due to its potential toxicity. Finally, there are several future directions for the research of this compound, including the development of novel anticancer agents and the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis method of 4-Methylphenyl 3-phenylacrylate involves the reaction between 4-methylphenyl magnesium bromide and ethyl phenyl ketone in the presence of a catalyst such as copper iodide. This reaction results in the formation of 4-Methylphenyl 3-phenylacrylate in good yields. The purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl 3-phenylacrylate has been used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. In organic chemistry, this compound has been used as a starting material for the synthesis of various other compounds. In medicinal chemistry, 4-Methylphenyl 3-phenylacrylate has been studied for its potential as an anticancer agent. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Produktname |
4-Methylphenyl 3-phenylacrylate |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(4-methylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
InChI-Schlüssel |
IANCOMABALMZHX-FMIVXFBMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





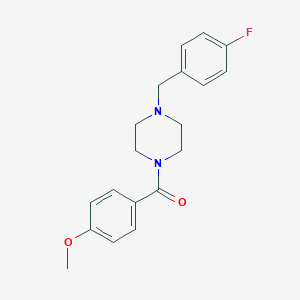
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)
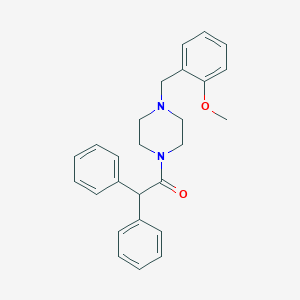
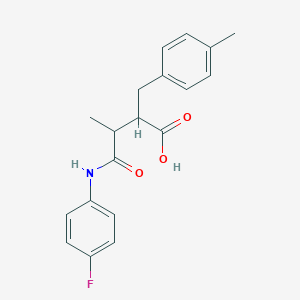
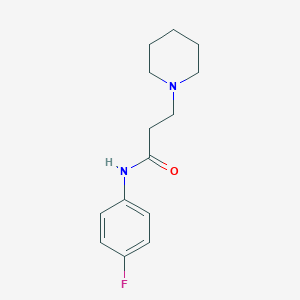

![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)

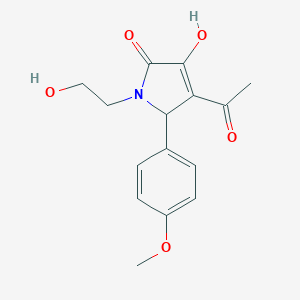
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)